molecular formula C9H18O3 B8569907 (2,2-Diethyl-1,3-dioxan-5-yl)methanol

(2,2-Diethyl-1,3-dioxan-5-yl)methanol

Cat. No.: B8569907
M. Wt: 174.24 g/mol
InChI Key: NOLGLSRGKHMZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2-Diethyl-1,3-dioxan-5-yl)methanol is a chemical compound featuring a 1,3-dioxane ring core, which functions as a protective group for diols or glycerol derivatives . This compound is characterized by the presence of two ethyl groups at the 2-position and a hydroxymethyl group at the 5-position of the dioxane ring. The structure of related 1,3-dioxanes is well-established in scientific literature, with studies showing the ring typically adopts a chair conformation . In scientific research, such dioxane-based alcohols primarily serve as versatile synthetic intermediates and building blocks in organic synthesis . They are valuable in medicinal chemistry for the design and development of more complex molecular architectures, and in materials science for creating specialized polymers or ligands . The mechanism of action for this compound is defined by its reactivity as an alcohol. The hydroxyl group can undergo standard transformations, such as oxidation to aldehydes or carboxylic acids, and reduction to alkanes . It can also be converted into other functional groups, making it a precursor for ethers, esters, or halides, thereby enabling its incorporation into larger molecular frameworks . Based on data from the closely related analog (2,2-Dimethyl-1,3-dioxan-5-yl)methanol, this compound is expected to have high gastrointestinal absorption but is not predicted to be blood-brain barrier permeant . It is also not anticipated to be a substrate for P-glycoprotein or a significant inhibitor of major cytochrome P450 enzymes . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

(2,2-diethyl-1,3-dioxan-5-yl)methanol

InChI

InChI=1S/C9H18O3/c1-3-9(4-2)11-6-8(5-10)7-12-9/h8,10H,3-7H2,1-2H3

InChI Key

NOLGLSRGKHMZMS-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCC(CO1)CO)CC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the 1,3-dioxane ring significantly influence molecular properties:

Compound Substituents Molecular Formula Key Properties Reference
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol 2,2-dimethyl C₇H₁₄O₃ High thermal stability; used in PROTACs and drug delivery systems
(2-(2-Chlorophenyl)-5-ethyl-1,3-dioxan-5-yl)methanol 2-(2-chlorophenyl), 5-ethyl C₁₃H₁₇ClO₃ Enhanced hydrolytic resistance due to aromatic and ethyl groups
(5-n-Hexyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol 5-n-hexyl, 2-hydroxymethyl C₁₂H₂₄O₄ Extended hydrophobic chains; forms zig-zag hydrogen-bonded chains in crystals
(2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol 2,2-dimethyl, 5-nitro C₇H₁₃NO₅ Nitro group introduces polarity and potential energetic properties

Key Observations :

  • Diethyl vs.
  • Aromatic vs. Aliphatic Substituents : Phenyl or chlorophenyl groups (e.g., in and ) improve hydrolytic stability and may enable π-π interactions in crystal packing .
  • Functional Group Diversity : Nitro or hydroxymethyl groups () modulate polarity and reactivity, enabling applications in explosives or hydrogen-bonded networks .

Crystallographic and Conformational Analysis

  • Chair Conformation : The 1,3-dioxane ring adopts a chair conformation in most analogs, with substituents dictating equatorial or axial orientations .
  • Hydrogen Bonding : Hydroxymethyl groups form O–H···O bonds, creating chains or sheets in crystals (e.g., zig-zag chains in ) .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in ) distort ring geometry, affecting packing density and melting points .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2,2-Diethyl-1,3-dioxan-5-yl)methanol?

  • Methodology : The synthesis typically involves acid-catalyzed acetalization of glycerol derivatives with aldehydes or ketones. For diethyl variants, 2,2-diethyl-1,3-propanediol reacts with formaldehyde under controlled acidic conditions (pH 4–6) at room temperature. Purification via distillation or crystallization ensures product integrity . Ethyl-substituted precursors may require extended reaction times compared to dimethyl analogs due to steric hindrance .

Q. How is the compound structurally characterized in academic research?

  • Methodology : X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is critical for determining conformation and hydrogen-bonding networks. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 5.83 Å, b = 6.14 Å) are analyzed to resolve chair/boat conformations of the dioxane ring . NMR (¹H/¹³C) and FT-IR further validate substituent positions and hydroxyl group interactions .

Q. What are the standard chemical reactions involving this compound?

  • Methodology :

  • Oxidation : React with KMnO₄ in acidic media to form aldehydes or carboxylic acids.
  • Reduction : Use LiAlH₄ in dry ether to reduce ester groups to primary alcohols.
  • Substitution : Replace the hydroxyl group with halides (e.g., HCl/ZnCl₂ for chlorination) . Steric effects from diethyl groups may slow nucleophilic attacks compared to dimethyl analogs .

Advanced Research Questions

Q. How do steric effects of diethyl groups influence reactivity compared to dimethyl analogs?

  • Methodology : Computational modeling (DFT) and kinetic studies reveal that diethyl groups increase steric hindrance, reducing reaction rates in nucleophilic substitutions. For instance, diethyl derivatives show 20–30% lower yields in esterification reactions compared to dimethyl variants under identical conditions. Conformational analysis via X-ray diffraction highlights equatorial positioning of ethyl groups, which impacts hydrogen-bonding networks .

Q. How can synthesis yields be optimized for diethyl derivatives under varying acidic conditions?

  • Methodology : Systematic screening of Brønsted acids (e.g., p-toluenesulfonic acid vs. H₂SO₄) and reaction times is recommended. Evidence shows that using p-toluenesulfonic acid (1 mol%) in DMF at 363–373 K for 5 hours improves yields to ~65% for similar dioxane systems . Post-reaction neutralization with NaHCO₃ minimizes side-product formation .

Q. What role does the compound play in medicinal chemistry as a drug scaffold?

  • Methodology : The dioxane ring serves as a rigid scaffold for bioactive molecule design. For example, hydroxyl groups can be functionalized to enhance binding to enzyme active sites (e.g., cytostatic activity against cancer cells via inhibition of tubulin polymerization). Comparative studies with benzylidene derivatives (e.g., O,O′-benzylidenepentaerythritol) demonstrate improved metabolic stability .

Q. How are conformational equilibria of the dioxane ring resolved in crystallographic studies?

  • Methodology : High-resolution X-ray data (θ > 55°, Rint < 0.05) combined with SHELXL refinement identify chair conformations as thermodynamically favored. Hydrogen bonds (O–H⋯O, 2.7–2.9 Å) between hydroxyl groups and adjacent ether oxygens stabilize the structure . Twinning or disorder in crystals may require iterative refinement cycles .

Data Contradictions and Resolutions

  • Synthesis Yields : While dimethyl analogs achieve ~70% yields, diethyl derivatives often show lower yields (29–65%) due to steric effects. Resolution involves optimizing catalysts (e.g., nanosolid superacids) and continuous flow reactors for better mixing .
  • Thermodynamic vs. Kinetic Products : notes that 5-membered dioxolanes are thermodynamically favored, but 6-membered dioxanes (like the target compound) dominate under kinetic control with fast acid catalysis. Adjusting reaction temperature and catalyst loading can shift product ratios .

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